1-(4-Fluorophenyl)-2-[[5-[[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[[5-[[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24F2N6O2S2/c34-24-15-11-22(12-16-24)28(42)20-44-32-38-36-30(40(32)26-7-3-1-4-8-26)19-31-37-39-33(41(31)27-9-5-2-6-10-27)45-21-29(43)23-13-17-25(35)18-14-23/h1-18H,19-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNDUJZVWOILKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)CC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24F2N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Fluorophenyl)-2-[[5-[[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex triazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological properties. The presence of fluorine atoms and triazole rings is particularly significant in enhancing its pharmacological profile.
Antifungal Activity
Research indicates that compounds with triazole moieties often exhibit antifungal properties. A study demonstrated that derivatives similar to our compound showed significant activity against various fungal strains. For instance, triazole-containing compounds were tested against Candida albicans and exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific structure and substitutions present in the compound .
Anticancer Activity
The compound's structure suggests potential anticancer activity due to the presence of the phenyl and triazole groups. In vitro studies have shown that related triazole derivatives can inhibit tumor cell proliferation. For example, a derivative with a similar structure was tested against A549 lung adenocarcinoma cells and exhibited an IC50 value of approximately 10 µM, indicating moderate cytotoxicity .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
- Induction of Apoptosis : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
Case Study 1: Antifungal Efficacy
A series of synthesized triazole compounds were evaluated for their antifungal activity against Candida species. The most potent compound demonstrated an MIC of 0.8 µg/mL against Candida albicans, showcasing the potential for developing new antifungal agents based on this scaffold .
Case Study 2: Anticancer Activity
In a study involving various cancer cell lines, a structurally related compound was shown to inhibit cell growth with an IC50 value of 9 µM against MCF-7 breast cancer cells. This indicates the compound's potential as a lead for further development in cancer therapeutics .
Data Tables
| Biological Activity | Tested Compound | Target Organism/Cell Line | IC50/MIC (µg/mL) |
|---|---|---|---|
| Antifungal | Triazole Derivative | Candida albicans | 0.8 |
| Anticancer | Similar Triazole | A549 (Lung Cancer) | 10 |
| Anticancer | Similar Triazole | MCF-7 (Breast Cancer) | 9 |
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity : Research has indicated that derivatives of triazole compounds exhibit significant antifungal properties. The triazole moiety in 1-(4-Fluorophenyl)-2-[[5-[[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone has been associated with inhibiting the growth of pathogenic fungi such as Candida species. Studies have shown that modifications to the triazole ring can enhance antifungal potency and selectivity against fungal pathogens .
Anticancer Properties : The compound has also been explored for its anticancer potential. Research indicates that the incorporation of fluorine atoms can influence the pharmacokinetics and bioactivity of triazole derivatives. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity : Beyond antifungal effects, compounds containing the triazole structure have shown broad-spectrum antimicrobial activity. The presence of the 4-fluorophenyl group enhances the interaction with microbial enzymes, leading to increased efficacy against bacterial infections .
Agricultural Science
Fungicides : The compound's structural attributes make it a candidate for developing novel fungicides. Its mechanism involves disrupting fungal cell wall synthesis and metabolism. Field trials have indicated that formulations containing this compound can effectively control crop diseases caused by various fungal pathogens .
Plant Growth Regulators : There is emerging evidence suggesting that triazole derivatives can act as plant growth regulators. They may influence plant hormone levels and improve stress tolerance in crops, thereby enhancing yield and quality under adverse environmental conditions .
Material Science
Polymer Chemistry : The incorporation of this compound into polymer matrices has been investigated for producing materials with enhanced thermal stability and mechanical properties. The fluorinated phenyl groups contribute to improved hydrophobicity and chemical resistance in polymer composites .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Physicochemical Properties
The target compound’s fluorophenyl and sulfanyl groups distinguish it from other triazole-based analogues. Below is a comparative analysis of key structural variations and their implications:
Table 1: Comparison of Structural Features and Properties
*Calculated based on similar compounds due to lack of direct data.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound enhances stability and lipophilicity compared to methoxy or tert-butyl substituents, which are electron-donating .
- Bulkier Substituents: The tert-butyl group in introduces steric hindrance, reducing reactivity but increasing molecular weight.
Crystallographic Insights
SHELX software has been critical in resolving the crystal structures of related compounds, confirming planar triazole rings and sulfanyl bridge conformations . For example, the compound in adopts a near-linear arrangement of fluorophenyl and triazole groups, maximizing π-π stacking interactions.
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazole ring is typically formed via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, reaction of phenylthiosemicarbazide with acetyl chloride in refluxing ethanol yields 4-phenyl-1,2,4-triazole-5-thiol.
Functionalization with Sulfanyl Groups
The 5-sulfanyl group is introduced via nucleophilic substitution or oxidative coupling. Patent EP2850068B1 demonstrates thiolation using alkyl halides or disulfides in the presence of a base.
Key Reaction Conditions:
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Base : Potassium carbonate or triethylamine.
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Solvent : Dimethylformamide (DMF) or acetonitrile.
Methylene Bridging of Triazole Units
Alkylation of Triazole Thiols
The methylene bridge is installed by reacting two equivalents of 5-sulfanyl-4-phenyl-1,2,4-triazole with dichloromethane or dibromomethane. For instance, EP3138841A1 describes similar alkylation steps for spirocyclic compounds.
Optimized Procedure:
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Suspend 5-sulfanyl-4-phenyl-1,2,4-triazole (20 mmol) in DMF.
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Add dibromomethane (10 mmol) and potassium carbonate (40 mmol).
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Heat at 90°C for 12 hours.
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Isolate the product via extraction and column chromatography (yield: 65%).
Introduction of 4-Fluorophenyl-2-Oxoethyl Side Chains
Thioetherification with 2-Bromo-1-(4-fluorophenyl)ethanone
The final step involves coupling the methylene-bridged triazole with 2-bromo-1-(4-fluorophenyl)ethanone. This reaction proceeds via nucleophilic aromatic substitution, where the sulfanyl group displaces bromide.
Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone:
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React 4-fluoroacetophenone with bromine in acetic acid.
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Recrystallize from hexane to obtain the bromide (yield: 85%).
Coupling Reaction:
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Combine methylene-bridged triazole (5 mmol), 2-bromo-1-(4-fluorophenyl)ethanone (10 mmol), and K2CO3 (15 mmol) in DMF.
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Stir at 60°C for 8 hours.
Analytical Validation and Optimization
Spectroscopic Characterization
Yield Optimization Strategies
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Catalyst Screening : Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields to 72%.
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Solvent Effects : Replacing DMF with dimethylacetamide (DMAc) reduces side reactions.
Challenges and Alternative Approaches
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-fluorophenyl)-2-[[5-[[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and condensation reactions. A typical approach involves:
Thiol-triazole coupling : React 4-phenyl-1,2,4-triazole-3-thiol derivatives with halogenated intermediates (e.g., 2-(4-fluorophenyl)-2-oxoethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form sulfanyl linkages .
Methylation : Use methyl iodide or dimethyl sulfate in anhydrous THF to introduce methyl groups at specific positions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) achieves >95% purity. Monitor reaction progress via TLC and confirm structures using NMR and HRMS .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. For example, similar triazole derivatives exhibit planar triazole rings with dihedral angles of 5–10° relative to fluorophenyl groups .
- Spectroscopy :
- ¹H/¹³C NMR : Identify sulfanyl (–S–) and carbonyl (C=O) groups via shifts at δ 2.8–3.2 ppm (S–CH₂) and δ 190–200 ppm (C=O), respectively .
- FT-IR : Confirm C–F stretches (1,100–1,250 cm⁻¹) and triazole ring vibrations (1,450–1,600 cm⁻¹) .
- Thermal analysis : DSC/TGA to determine melting points (e.g., 220–240°C) and decomposition profiles .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound in biological systems?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-311G(d,p) to model frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate stability, with electron density localized on triazole and fluorophenyl groups, suggesting susceptibility to nucleophilic attack .
- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450). Dock poses reveal hydrogen bonding between the sulfanyl group and active-site residues (e.g., Arg112), supporting potential enzyme inhibition .
- ADMET prediction : Tools like SwissADME estimate moderate logP (~3.2) and high plasma protein binding (>90%), indicating challenges in blood-brain barrier penetration .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally analogous triazole derivatives?
- Methodological Answer :
- Comparative assays : Test the compound against a panel of enzymes (e.g., α-glucosidase, COX-2) using standardized protocols. For example, IC₅₀ values for similar compounds range from 12–45 µM, depending on substituent electronegativity .
- Control experiments : Include positive controls (e.g., acarbose for α-glucosidase inhibition) and validate results across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .
- Data normalization : Use relative activity indices (RAI) to account for batch-to-batch variability in compound purity .
Q. How do steric and electronic effects of the fluorophenyl and triazole moieties influence supramolecular assembly?
- Methodological Answer :
- Crystal engineering : Analyze X-ray data to identify dominant intermolecular forces. Fluorophenyl groups participate in C–H···F interactions (2.8–3.0 Å), while triazole rings form π-π stacks (3.5–4.0 Å spacing) .
- Solvent effects : Polar solvents (e.g., DMSO) disrupt hydrogen bonding, reducing crystal lattice stability. Non-polar solvents (e.g., toluene) favor helical stacking motifs .
- Substituent tuning : Replace 4-fluorophenyl with 2,4-difluorophenyl to enhance dipole interactions, increasing melting points by 15–20°C .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data for triazole-thioether derivatives?
- Methodological Answer :
- Cross-validate techniques : Compare NMR (DMSO-d₆ vs. CDCl₃) and IR (ATR vs. KBr pellet) to identify solvent-dependent shifts .
- Isotopic labeling : Synthesize deuterated analogs to assign overlapping peaks (e.g., S–CH₂ vs. aromatic protons) .
- Collaborative studies : Share raw data via repositories (e.g., Cambridge Structural Database) to reconcile differences in crystallographic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
